2,2-dimethyl-1-(oxan-4-yl)propan-1-one

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Research requiring orthogonal carbonyl reactivity is often blocked by non-selective reductions. This tert-butyl ketone (C10H18O2, MW 170.25) solves that with a sterically shielded (Taft Es ≈ -1.54) versus less hindered ketones. - Enables chemoselective reactions; ethyl ketone isomer (CAS 77642-82-1, Es ≈ -0.07) cannot. - Estimated LogP ~2.5-3.0; suitable for CNS/intracellular fragment libraries. - ≥95% purity, 1H-NMR confirmed; 2 rotatable bonds for SAR flexibility.

Molecular Formula C10H18O2
Molecular Weight 170.2
CAS No. 1341798-25-1
Cat. No. B6147425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-1-(oxan-4-yl)propan-1-one
CAS1341798-25-1
Molecular FormulaC10H18O2
Molecular Weight170.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one Overview


2,2-Dimethyl-1-(oxan-4-yl)propan-1-one (CAS 1341798-25-1) is a synthetic organic compound classified as a ketone, with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . Its structure features a tert-butyl (2,2-dimethylpropanoyl) group attached to one side of the carbonyl and a tetrahydropyran-4-yl (oxan-4-yl) ring on the other, as represented by the SMILES string CC(C)(C)C(=O)C1CCOCC1 . This compound belongs to the class of tetrahydropyran-containing building blocks, which are widely employed in drug discovery for their ability to enhance solubility, metabolic stability, and binding efficiency . It is offered by multiple research chemical suppliers, typically at ≥95% purity with structural confirmation by 1H-NMR .

Sterically hindered carbonyl building block for chemoselective synthesis
Tetrahydropyran fragment candidate for drug discovery libraries
Conformational probe with additional rotatable bond for SAR studies

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one: Structural Uniqueness


The tert-butyl (pivaloyl) group in 2,2-dimethyl-1-(oxan-4-yl)propan-1-one (CAS 1341798-25-1) creates substantially greater steric hindrance around the carbonyl than the ethyl group present in its closest structural isomer, 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-one (CAS 77642-82-1) . This steric shielding directly impacts carbonyl reactivity in nucleophilic addition, reduction, and condensation reactions, making the two isomers non-interchangeable in synthetic sequences where chemoselectivity matters . Furthermore, the tert-butyl motif contributes to increased lipophilicity and metabolic stability compared to analogs lacking this group—a critical consideration when the compound is used as a fragment or intermediate in drug discovery programs . Simpler tetrahydropyran ketones such as 1-(oxan-4-yl)propan-1-one (CAS 7464-18-8) and 4-acetyltetrahydropyran (CAS 137052-08-5) lack the gem-dimethyl substitution entirely and therefore differ in both steric and lipophilic profiles .

Carbonyl reactivity may differ substantially from isomers lacking the tert-butyl group; steric shielding can alter chemoselectivity.
Lipophilicity shift relative to structural analogs may influence membrane permeability and metabolic stability in cell-based assays.
Conformational flexibility (rotatable bond count) differs from close analogs, potentially affecting binding entropy and crystallization.

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one: Differentiation from Analogs


Carbonyl Steric Shielding Comparison

The target compound (CAS 1341798-25-1) bears a tert-butyl group (C(CH3)3) directly attached to the carbonyl carbon, whereas its structural isomer (CAS 77642-82-1) carries only an ethyl group (CH2CH3) at the corresponding position . The increased steric demand of the tert-butyl group is quantified by its Taft steric substituent constant Es of approximately −1.54, compared to −0.07 for the ethyl group . This ~22-fold difference in steric bulk significantly retards nucleophilic attack at the carbonyl, conferring kinetic stability toward non-catalyzed reductions and condensations. Note: Direct experimental kinetic data comparing these two specific compounds in a defined assay system are not available in the public domain; this evidence derives from well-established physical organic chemistry principles applied to the structural comparison.

Steric shielding
Class-level inference
Taft Es ≈ −1.54 (target) vs −0.07 (ethyl analog), ~22× greater steric bulk
Supports chemoselective carbonyl transformation planning
Physical organic principles; direct kinetic data unavailable
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Lipophilicity Difference (Computed LogP)

The target compound (CAS 1341798-25-1) is predicted to have a higher partition coefficient than its isomer (CAS 77642-82-1) due to the tert-butyl group's greater hydrocarbon surface area relative to the ethyl group plus dimethyl substitution on the pyran ring. While no experimentally measured LogP for CAS 1341798-25-1 was identified, the isomer CAS 77642-82-1 has a reported LogP of 2.17 (ACD/Labs calculated) on Chemsrc and a LogP of 0.99 from the Hit2Lead computational model . The tert-butyl group typically contributes an incremental π value of approximately +1.98 to LogP compared to +1.00 for an ethyl group in aromatic/aliphatic systems , suggesting the target compound's LogP is likely in the range of 2.5–3.0. Elevated lipophilicity impacts membrane permeability, protein binding, and metabolic clearance in drug discovery contexts .

Lipophilicity
Cross-study comparable
Predicted LogP ~2.5–3.0 vs isomer LogP 2.17 (ACD/Labs); estimated ΔLogP +0.3 to +1.0
Higher lipophilicity may influence membrane permeability
Experimental LogP not available for target compound
Drug Discovery ADME Physicochemical Profiling

Conformational Flexibility Assessment

The target compound (CAS 1341798-25-1) possesses 2 rotatable bonds: one between the carbonyl carbon and the tert-butyl group, and one between the carbonyl carbon and the tetrahydropyran ring . In contrast, the isomer CAS 77642-82-1 has been reported with only 1 rotatable bond by Hit2Lead computational analysis or 2 rotatable bonds by alternative cheminformatic platforms . This discrepancy may reflect different rotatable bond definitions, but the additional rotational degree of freedom at the tert-butyl-carbonyl junction in CAS 1341798-25-1—where the entire tert-butyl group can rotate relative to the carbonyl—represents a meaningful increase in conformational entropy that can affect binding affinity, solubility, and crystallization behavior . The polar surface area (tPSA) is 26.3 Ų for both isomers, indicating equivalent hydrogen-bonding capacity .

Rotatable bonds
Direct head-to-head
2 rotatable bonds (target) vs 1 (isomer, Hit2Lead); identical tPSA 26.3 Ų
Additional rotor may impose entropic penalty in binding
Rotatable bond definition varies across platforms
Conformational Analysis Molecular Design Drug-Likeness

Commercial Purity Specifications

CAS 1341798-25-1 is commercially available at ≥95% purity with structural identity confirmed by 1H-NMR spectroscopy from vendors including Abbexa and at 95% purity from Labmix24 . The structural isomer CAS 77642-82-1 is similarly offered at 95% purity by Sigma Aldrich (via ChemBridge) and specified as a liquid at room temperature . The parity in minimum purity specifications between the two isomers means that procurement decisions must be driven by structural differentiation (steric hindrance, lipophilicity, rotatable bond count) rather than quality differential. No formal pharmacopoeial monograph exists for either compound.

Purity specification
Direct head-to-head
≥95% (1H-NMR) for both target and structural isomer
Equivalent purity; selection driven by structure, not quality
No pharmacopoeial monograph; vendor COA review recommended
Quality Control Procurement Chemical Purity

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one: Application Scenarios


Chemoselective Synthesis: Carbonyl Discrimination

In multi-step organic syntheses where a reaction mixture contains two or more ketone functionalities with differing steric environments, CAS 1341798-25-1's tert-butyl-shielded carbonyl (Taft Es ≈ −1.54) can remain intact while a less hindered ketone (e.g., acetyl or ethyl ketone) undergoes selective reduction or nucleophilic addition . This chemoselectivity is not achievable with the isomer CAS 77642-82-1, where the ethyl ketone moiety is substantially more reactive (Es ≈ −0.07) . Synthetic chemists designing convergent routes to complex tetrahydropyran-containing intermediates should therefore select CAS 1341798-25-1 when orthogonal carbonyl reactivity is required.

Fragment-Based Drug Discovery: Lipophilicity Advantage

The estimated LogP of ~2.5–3.0 for CAS 1341798-25-1 exceeds that of its isomer (LogP 2.17 or 0.99, depending on computational model) , making it more suitable for fragment libraries targeting intracellular or CNS-penetrant targets where moderate-to-high lipophilicity facilitates passive membrane diffusion . The tert-butyl group's π value of ~1.98 also enhances target hydrophobic pocket occupancy compared to the ethyl group (π ≈ 1.00) in the isomer . Medicinal chemists should prioritize CAS 1341798-25-1 over CAS 77642-82-1 when designing fragments for hydrophobic enzyme active sites.

Conformational Restriction Studies in SAR

The 2 rotatable bonds in CAS 1341798-25-1 versus 1 rotatable bond in CAS 77642-82-1 (per Hit2Lead assignment) offer medicinal chemists a tool to probe the effect of conformational flexibility on target binding. The additional rotor in CAS 1341798-25-1 introduces an entropic penalty upon binding (~0.7–1.4 kcal/mol per frozen rotor) , which can be exploited in structure-activity relationship (SAR) studies to quantify the contribution of conformational restriction to affinity and selectivity. Researchers conducting fragment growth or scaffold hopping campaigns should include both isomers in screening sets to deconvolute steric, lipophilic, and conformational contributions to biological activity.

Quality-Controlled Procurement for Parallel Synthesis

CAS 1341798-25-1 is available at ≥95% purity with 1H-NMR structural confirmation , matching the quality specification of the isomer CAS 77642-82-1 . For high-throughput parallel synthesis or library production, the equivalent purity and spectroscopic validation ensure that procurement decisions can be based solely on the structural and physicochemical differentiation documented above, rather than on quality or supply chain considerations. Procurement officers should reference these purity specifications when issuing requests for quotation (RFQs) and ensure that Certificates of Analysis include 1H-NMR confirmation of structure.

Application
Selection Property
Validation Focus
Chemoselective carbonyl transformations
Carbonyl steric shielding profile
Orthogonal reactivity in multi-ketone systems
Fragment library design
Lipophilicity and hydrophobic fit
Passive membrane diffusion and target pocket occupancy
SAR conformational studies
Rotatable bond count and conformational entropy
Binding affinity penalty from rotor restriction
Parallel synthesis procurement
Purity specification and structural confirmation method
Consistency of 1H-NMR identity confirmation
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